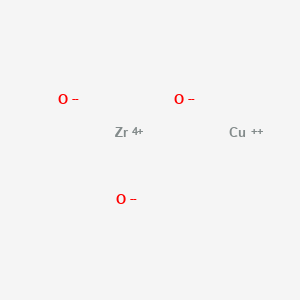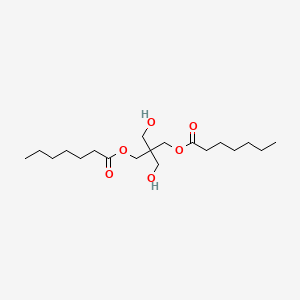
Copper zirconium trioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper zirconium trioxide is a mixed metal oxide compound that combines copper and zirconium in a trioxide form. This compound is of significant interest due to its unique chemical and physical properties, which make it valuable in various industrial and scientific applications. The combination of copper and zirconium results in a material that exhibits enhanced catalytic, structural, and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
Copper zirconium trioxide can be synthesized through various methods, including co-precipitation, sol-gel processes, and thermal treatments. One common method involves the co-precipitation of copper and zirconium salts, followed by calcination at high temperatures to form the desired oxide. The reaction conditions typically involve maintaining a controlled pH and temperature to ensure the proper formation of the compound.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale thermal treatments. This involves heating a mixture of copper and zirconium precursors in an oxidizing atmosphere at temperatures ranging from 800°C to 1200°C. The resulting product is then subjected to various purification and characterization processes to ensure its quality and consistency.
化学反应分析
Types of Reactions
Copper zirconium trioxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique structure and the presence of both copper and zirconium.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures. This reaction typically results in the formation of higher oxidation state compounds.
Reduction: The compound can be reduced using hydrogen or other reducing agents, leading to the formation of lower oxidation state products.
Substitution: this compound can undergo substitution reactions with various reagents, resulting in the replacement of one or more of its constituent elements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state oxides, while reduction reactions may yield lower oxidation state compounds.
科学研究应用
Copper zirconium trioxide has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and dehydrogenation processes.
Biology: The compound’s biocompatibility makes it useful in biomedical applications, such as drug delivery systems and biosensors.
Medicine: this compound is being explored for its potential in medical imaging and as an antimicrobial agent.
Industry: It is used in the production of advanced ceramics, electronic components, and as a catalyst in industrial processes.
作用机制
The mechanism of action of copper zirconium trioxide involves its interaction with molecular targets and pathways. The compound’s catalytic activity is primarily due to the presence of active sites on its surface, which facilitate various chemical reactions. These active sites can interact with reactant molecules, lowering the activation energy and increasing the reaction rate. Additionally, the compound’s electronic properties play a crucial role in its catalytic behavior.
相似化合物的比较
Copper zirconium trioxide can be compared with other similar compounds, such as:
Copper oxide (CuO): While copper oxide is a well-known catalyst, the addition of zirconium enhances its stability and catalytic activity.
Zirconium oxide (ZrO2): Zirconium oxide is known for its high thermal stability and mechanical strength. The incorporation of copper improves its electronic properties and catalytic performance.
Copper-zinc oxide (CuZnO): This compound is another mixed metal oxide with catalytic applications. this compound offers better thermal stability and resistance to deactivation.
属性
CAS 编号 |
70714-64-6 |
|---|---|
分子式 |
CuO3Zr |
分子量 |
202.77 g/mol |
IUPAC 名称 |
copper;oxygen(2-);zirconium(4+) |
InChI |
InChI=1S/Cu.3O.Zr/q+2;3*-2;+4 |
InChI 键 |
ZECRJOBMSNYMJL-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[Cu+2].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)








